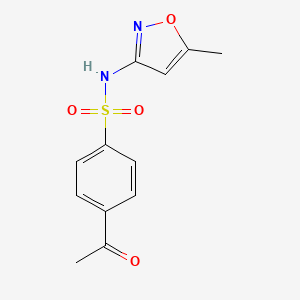![molecular formula C8H6IN3OS B8528077 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8528077.png)
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or iodine monochloride under controlled conditions.
Carboxylation: The carboxylic acid amide group can be introduced through reactions with carboxylic acid derivatives or by direct amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine and amino groups allows for specific binding interactions, which can modulate biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Iodo-substituted Heterocycles: Compounds with iodine atoms in different positions or on different heterocyclic cores.
Amino-substituted Heterocycles: Compounds with amino groups on various heterocyclic frameworks.
Uniqueness
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is unique due to the specific combination of functional groups and the thieno[3,2-c]pyridine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H6IN3OS |
|---|---|
Poids moléculaire |
319.12 g/mol |
Nom IUPAC |
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6IN3OS/c9-5-1-3-6(14-5)4(8(11)13)2-12-7(3)10/h1-2H,(H2,10,12)(H2,11,13) |
Clé InChI |
PBTVRZGUGPNGRG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1C(=NC=C2C(=O)N)N)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)

methanone](/img/structure/B8528042.png)





![4-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid methyl ester](/img/structure/B8528082.png)
